4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-10-14(2)22-19(21-13)27-16-8-9-24(12-16)18(26)17-11-20-25(23-17)15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBUDILKPCLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the triazole and pyrrolidine groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine core .
Scientific Research Applications
4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolidine Ring
Compound BI81524: 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)Pyrrolidin-3-yl]Oxy}Pyrimidine
- Structural Difference : Replaces the triazole-carbonyl group with a tetrahydronaphthalene-sulfonyl moiety.
- Binding Interactions: Sulfonyl groups often participate in hydrogen bonding with protein targets, whereas the triazole-carbonyl may engage in π-stacking due to aromaticity. Molecular Weight: BI81524 (387.5 g/mol) is lighter than the target compound (estimated ~410–420 g/mol), which could influence pharmacokinetics.
Compound from : 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-Hydroxy-6-Methylpyran-2-one-3-yl)Ethylidene]Hydrazine
- Structural Difference: Substitutes the pyrrolidine-ether linkage with a hydrazine-ethylidene group connected to a pyranone ring.
- Impact: Reactivity: The hydrazine group introduces nucleophilic character, making this compound prone to oxidation or hydrolysis, unlike the stable ether linkage in the target compound. Solubility: The pyranone’s hydroxyl group enhances hydrophilicity, whereas the triazole-pyrrolidine system in the target compound may balance lipophilicity and polarity .
Core Heterocycle Modifications
Pyrazolo[3,4-d]Pyrimidine Derivatives ()
- Structural Difference : Replaces the pyrimidine core with a fused pyrazolopyrimidine system.
- Impact: Bioactivity: Pyrazolopyrimidines are known adenosine receptor antagonists, suggesting divergent therapeutic applications compared to the pyrimidine-based target compound. Synthetic Complexity: Fused systems require multi-step syntheses, whereas the target compound’s pyrimidine core is simpler to functionalize .
Tetrazole Derivatives ()
- Structural Difference : Incorporates a tetrazole ring (e.g., 1H-1,2,3,4-tetrazol-5-yl) instead of triazole.
- Impact: Acid-Base Properties: Tetrazoles act as carboxylic acid bioisosteres, enhancing metabolic stability. The target compound’s triazole may lack this proton-donor capability, affecting target selectivity .
Physicochemical and Pharmacokinetic Profiles
Research Implications
The target compound’s 2-phenyl-2H-1,2,3-triazole-4-carbonyl group distinguishes it from analogues by offering unique electronic and steric properties. Compared to sulfonyl or hydrazine derivatives, it may exhibit improved target engagement in enzyme inhibition (e.g., kinases) due to aromatic stacking. However, its higher molecular weight and moderate solubility could pose formulation challenges. Further studies should explore crystallographic data (using SHELX ) to correlate structure-activity relationships with binding modes.
Biological Activity
The compound 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel pyrimidine derivative with potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a triazole and pyrrolidine moieties, which are known to enhance biological activity through various mechanisms. The presence of the triazole ring is particularly significant as it has been associated with improved pharmacological profiles in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies using the Alamar Blue assay have shown that related triazole compounds exhibit notable cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines. The IC50 values for these compounds ranged from 40.46 to 75.05 µg/mL, indicating moderate to good activity compared to standard treatments like cisplatin (IC50 = 30.11 µg/mL) .
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound 3 | PC3 | 40.46 |
| Compound 6 | PC3 | 45.00 |
| Cisplatin | PC3 | 30.11 |
The mechanism by which This compound exerts its anticancer effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G1/S phase.
Case Studies
A specific case study evaluated the effects of a triazole-pyrimidine hybrid on cancer cell lines. The study found that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to untreated controls .
Q & A
Basic: What are the established synthetic routes for preparing 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrrolidine-triazole intermediate via condensation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with pyrrolidin-3-ol under reflux in acetic acid, followed by carbonyl activation using POCl₃/DMF .
- Step 2: Coupling the intermediate with 4,6-dimethylpyrimidin-2-ol via nucleophilic substitution. Ethanol or acetonitrile is often used as a solvent, with catalytic HCl or triethylamine to facilitate the reaction .
- Purification: Recrystallization from ethanol or column chromatography ensures >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Answer:
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol minimizes side reactions in intermediate steps .
- Catalysis: Triethylamine (1.2 equiv.) improves nucleophilic substitution rates in pyrrolidine-pyrimidine coupling .
- Temperature Control: Reflux (80–100°C) for triazole activation vs. room temperature for coupling to avoid decomposition .
- Kinetic Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methyl groups at C4/C6 of pyrimidine, pyrrolidine oxygen linkage) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for triazole-carboxyl) and C-O-C ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 435.18) .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
Answer:
- X-ray Crystallography: Provides definitive stereochemistry for the pyrrolidine-triazole moiety, resolving ambiguities in NOESY or COSY NMR data .
- Dynamic NMR: Analyze temperature-dependent splitting of pyrrolidine protons to assess conformational flexibility .
- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate tautomeric forms .
Basic: How should biological activity assays be designed to evaluate this compound’s therapeutic potential?
Answer:
- Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets (pyrimidine derivatives often inhibit these) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) at 10 µM–1 nM concentrations .
- Cell Viability: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ determination .
- Controls: Include staurosporine (broad kinase inhibitor) and vehicle-only wells .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Answer:
- Isotopic Labeling: Use ¹⁸O-labeled H₂O in hydrolysis experiments to track triazole-carboxyl stability .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina, guided by X-ray data of analogous inhibitors .
Basic: How can analytical challenges like purity assessment be addressed?
Answer:
- HPLC-DAD: Use a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities <0.1% .
- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .
- Stability Testing: Store at –20°C under argon; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How should contradictory bioactivity data between studies be analyzed?
Answer:
- Dose-Response Curves: Replicate assays across multiple cell lines to rule out cell-specific effects .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
- Solubility Correction: Adjust DMSO concentration (<0.1%) to avoid false negatives from precipitation .
Basic: What computational tools aid in predicting physicochemical properties?
Answer:
- LogP Calculation: Use MarvinSketch or ChemAxon to estimate lipophilicity (predicted LogP ~2.8) .
- pKa Prediction: ADMET Predictor™ identifies basic pyrrolidine nitrogen (pKa ~8.5) .
- Solubility: SwissADME predicts moderate aqueous solubility (0.1–1 mg/mL) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- Plasma Stability Assay: Incubate with human plasma (37°C, 24 hrs); quantify degradation via LC-MS .
- Microsomal Metabolism: Use liver microsomes + NADPH to identify major metabolites (e.g., hydroxylation at pyrrolidine) .
- pH-Dependent Stability: Test in buffers (pH 1.2–7.4) to simulate gastrointestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
